Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Description

Properties

IUPAC Name |

methyl 3-chlorosulfonylthiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO4S2/c1-11-6(8)5-4(2-3-12-5)13(7,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJVJBDAUWILEOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90886355 | |

| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59337-92-7 | |

| Record name | Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59337-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059337927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90886355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Carbomethoxy-3-thiophenesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Foreword: The Strategic Importance of a Bifunctional Thiophene Building Block

An In-Depth Technical Guide to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS 59337-92-7)

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the efficiency of a synthetic route is often dictated by the strategic utility of its building blocks. Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, a seemingly unassuming thiophene derivative, represents a cornerstone intermediate whose value lies in its precisely arranged bifunctionality. The presence of a highly reactive chlorosulfonyl group adjacent to a modifiable methyl ester on a stable thiophene scaffold provides chemists with a powerful tool for molecular construction.[1][2] This guide moves beyond a simple recitation of properties to provide a senior scientist's perspective on why this reagent is selected, how to handle it effectively, and the chemical logic behind its application in synthesizing high-value downstream products.

Core Molecular Profile and Physicochemical Characteristics

Understanding the fundamental properties of a reagent is the bedrock of its effective application. The molecule's stability, solubility, and reactivity are intrinsically linked to its structure.

Structural and Identification Data

The compound is characterized by a thiophene ring substituted at the 2-position with a methyl carboxylate group and at the 3-position with a chlorosulfonyl group.[1] This specific arrangement is crucial for its reactivity profile.

| Identifier | Value | Source(s) |

| CAS Number | 59337-92-7 | [1][3][4] |

| Molecular Formula | C₆H₅ClO₄S₂ | [1][3][5] |

| Molecular Weight | 240.67 g/mol | [3][4][6] |

| IUPAC Name | methyl 3-(chlorosulfonyl)thiophene-2-carboxylate | [6] |

| Synonyms | 2-Carbomethoxy-3-thiophenesulfonyl chloride, 2-(Methoxycarbonyl)-3-thiophenesulfonyl chloride, 3-Chlorosulfonyl-2-thiophenecarboxylic acid methyl ester | [1][3][7] |

| InChI Key | PJVJBDAUWILEOG-UHFFFAOYSA-N | [1] |

| SMILES | COC(=O)C1=C(C=CS1)S(=O)(=O)Cl | [1][6] |

Physicochemical Properties

The physical state and solubility dictate the choice of reaction solvents and purification techniques. Its thermal stability is also a key consideration for reaction setup.[5]

| Property | Value | Source(s) |

| Appearance | White to yellow or brown crystalline powder/viscous liquid | [3][4][5] |

| Melting Point | 61-64 °C | [4][8] |

| Boiling Point | 285°C (decomposes) | [5] |

| Density | ~1.42 - 1.57 g/cm³ | [5][9] |

| Solubility | Miscible with polar organic solvents (e.g., DCM, THF, Toluene); immiscible with water. | [4][5] |

Synthesis and Manufacturing Logic

The viability of any chemical intermediate is heavily dependent on an efficient and scalable synthesis. The primary routes to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate leverage common starting materials and well-understood reaction classes.

Primary Synthetic Pathway: Chlorosulfonylation and Esterification

The most common industrial synthesis involves a two-step process starting from thiophene-2-carboxylic acid.[4]

-

Chlorosulfonylation: The thiophene ring is activated towards electrophilic substitution. Chlorosulfonic acid (ClSO₃H) serves as the electrophile, introducing the -SO₂Cl group. The regioselectivity is directed by the existing carboxylate group.

-

Esterification: The resulting carboxylic acid is then esterified with methanol, typically under acidic conditions, to yield the final product.[4]

This sequence is favored for its efficiency and scalability.

Figure 1: High-level industrial synthesis workflow.

Detailed Laboratory Protocol: From the Acyl Chloride

An alternative laboratory-scale preparation starts from the corresponding acyl chloride, which is then selectively reacted with methanol.[7] This method is useful when the acyl chloride precursor is readily available.

Protocol: Synthesis from 3-chlorosulfonylthiophene-2-carboxylic acid chloride [7]

-

Dissolution: Dissolve 48 g (0.196 mol) of 3-chlorosulfonylthiophene-2-carboxylic acid chloride in 500 mL of absolute chloroform in a reaction vessel equipped with a reflux condenser.

-

Methanol Addition: Add 9.6 g (0.3 mol) of absolute methanol to the solution.

-

Reflux: Heat the mixture to reflux for 3 hours. The reaction progress can be monitored by observing the cessation of hydrogen chloride (HCl) gas evolution.

-

Scientific Rationale: Refluxing provides the necessary activation energy for the esterification reaction. The evolution of HCl gas drives the reaction to completion according to Le Châtelier's principle.

-

-

Solvent Removal: After the reaction is complete, evaporate the chloroform solvent to dryness under vacuum.

-

Crystallization: Allow the residue to crystallize. The resulting solid is the pure Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

Reactivity and Mechanistic Considerations

The synthetic utility of this compound stems from the high reactivity of the sulfonyl chloride group, making it an excellent electrophile for introducing the thiophene-sulfonyl moiety.

Sulfonamide Formation: The Cornerstone Reaction

The most significant reaction is the formation of sulfonamides via nucleophilic substitution with primary or secondary amines. This reaction is fundamental to the synthesis of numerous pharmaceuticals.[3][10]

Figure 2: Logical workflow of sulfonamide formation.

This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct, which can otherwise form a salt with the reactant amine, rendering it non-nucleophilic.[11]

Ring Halogenation: Further Functionalization

The thiophene ring itself can undergo further electrophilic substitution, such as halogenation, to produce more complex intermediates. This demonstrates the compound's versatility as a scaffold.

Protocol: Bromination of the Thiophene Ring [11]

-

Preparation: Dissolve methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (4.8 g, 20 mmol) in trifluoroacetic acid (40 mL) and add sulfuric acid (98%, 10 mL). Cool the mixture to 0°C in an ice bath.

-

Scientific Rationale: The strong acid medium protonates the carbonyl, but the primary purpose is to create a highly electrophilic brominating agent from NBS.

-

-

Reagent Addition: Add N-bromosuccinimide (NBS) (5.3 g, 30 mmol) in portions over 30 minutes, maintaining the temperature at 0°C.

-

Reaction: Stir the mixture for 1 hour at 0°C, then warm to room temperature and stir for an additional 20 hours.

-

Workup: Pour the reaction mixture into ice-water and extract with ethyl acetate (EtOAc).

-

Purification: Wash the organic layer with water and brine, then dry over anhydrous MgSO₄. Concentration yields the brominated product, methyl 5-bromo-3-(chlorosulfonyl)thiophene-2-carboxylate.[11]

Applications in Drug Discovery and Development

This intermediate is a critical building block for several commercial drugs, underscoring its importance to the pharmaceutical industry.[2][3][4]

-

Anti-inflammatory Drugs (NSAIDs): It is a key precursor to oxicam-class NSAIDs like Tenoxicam and Lornoxicam .[4][12] The synthesis involves forming a sulfonamide linkage with an appropriate amine, followed by cyclization to create the core thiazine dioxide ring structure.

-

Antidepressants: The synthesis of Duloxetine , a serotonin-norepinephrine reuptake inhibitor (SNRI), utilizes this thiophene derivative.[2]

-

Pulmonary Hypertension Treatment: It serves as an intermediate in the production of Sitaxsentan , an endothelin receptor antagonist.[2]

-

Agrochemicals: It is used to create novel herbicides and fungicides, where the thiophene sulfonamide moiety can confer specific biological activity.[3][5]

-

Materials Science: The compound is also explored in the development of specialty polymers and coatings that require high chemical resistance and stability.[3][10]

Safety, Handling, and Storage

Due to its high reactivity, particularly its corrosive nature, strict safety protocols are non-negotiable.

Hazard Profile

The compound is classified as corrosive and requires careful handling to prevent severe injury.[13]

| Hazard Code | Description | Source(s) |

| GHS Pictogram | GHS05 (Corrosion) | [8] |

| Signal Word | Danger | [8] |

| H314 | Causes severe skin burns and eye damage. | [6][13] |

| H290 | May be corrosive to metals. | |

| Hazard Class | 8 (Corrosive) | [4][5] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: Always handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[4][13]

-

PPE: Wear appropriate protective gloves (e.g., nitrile), chemical safety goggles, a face shield, and a lab coat.[8]

-

Spills: Absorb spills with an inert material and dispose of as hazardous waste. Neutralize residue carefully.

Storage and Stability

The compound is moisture-sensitive, as the sulfonyl chloride group can hydrolyze to the corresponding sulfonic acid.

-

Conditions: Store in a tightly sealed container in a cool (2-8°C), dry, and well-ventilated area.[3][5]

-

Inert Atmosphere: For long-term storage, keeping the container under an inert gas like nitrogen or argon is recommended to prevent degradation from atmospheric moisture.[14]

Conclusion: A Versatile and Indispensable Reagent

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is more than just a chemical intermediate; it is a testament to the power of strategic functionalization. Its dual reactivity allows for the efficient construction of complex sulfonamide-containing molecules that are central to numerous therapeutic agents and advanced materials.[2] For the research scientist and drug development professional, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential safely and effectively.

References

-

TCI Chemicals. Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate Safety Information.

-

CymitQuimica. CAS 59337-92-7: Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate.

-

LookChem. Technical Specifications of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

-

PrepChem. Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester.

-

Chem-Impex. Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate.

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview.

-

The Royal Society of Chemistry. Supporting Information - Experimental procedure and spectra data.

-

ChemicalBook. Methyl 3-chlorosulfonylthiophene-2-carboxylate Information.

-

Sigma-Aldrich. 2-Carbomethoxy-3-thiophenesulfonyl chloride 95%.

-

Chem-Impex (French). 3-(chlorosulfonyl)-2-thiophènecarboxylate de méthyle.

-

TCI Chemicals. Product Page: Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate.

-

ChemBlink. Methyl 3-chlorosulfonylthiophene-2-carboxylate SDS/MSDS.

-

PubChem. 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester.

-

ChemSrc. Methyl 3-chlorosulfonylthiophene-2-carboxylate.

-

BLD Pharm. 59337-92-7|Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

-

GuideChem. Hot Sale Methyl-3-chlorosulfonyl thiophene-2-carboxylate 59337-92-7.

-

Fisher Scientific. Safety Data Sheet.

-

NINGBO INNO PHARMCHEM CO.,LTD. Innovating with Thiophenes.

-

Google Patents. CN112645925A - Synthesis method of lornoxicam intermediate.

-

ChemBK. METHYL 3-(CHLOROSULPHONYL)THIOPHENE-2-CARBOXYLATE.

-

NINGBO INNO PHARMCHEM CO.,LTD. Applications of Methyl 5-Chloro-3-Chlorosulfonyl-Thiophene-2-Carboxylate.

-

Google Patents. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters.

-

Benchchem. Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate.

-

MySkinRecipes. Methyl 3-chlorosulfonylthiophene-2-carboxylate.

Sources

- 1. CAS 59337-92-7: Methyl 3-(chlorosulfonyl)-2-thiophenecarbo… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | C6H5ClO4S2 | CID 2736733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. prepchem.com [prepchem.com]

- 8. CAS#:59337-92-7 | Methyl 3-chlorosulfonylthiophene-2-carboxylate | Chemsrc [chemsrc.com]

- 9. chembk.com [chembk.com]

- 10. chemimpex.com [chemimpex.com]

- 11. rsc.org [rsc.org]

- 12. CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 13. Page loading... [wap.guidechem.com]

- 14. fishersci.com [fishersci.com]

Physical and chemical properties of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

An In-Depth Technical Guide to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Introduction: A Versatile Heterocyclic Building Block

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, identified by CAS Number 59337-92-7, is a highly functionalized thiophene derivative that serves as a cornerstone intermediate in advanced organic synthesis.[1][2] Its strategic importance lies in the trifecta of reactive sites it possesses: an electrophilic sulfonyl chloride, a nucleophilically susceptible ester, and an aromatic thiophene ring amenable to further substitution. This unique combination makes it an invaluable precursor in the synthesis of a wide array of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[3][4][5]

From the perspective of a process development chemist or a medicinal chemist, this reagent is not just another building block; it is a solution. Its robust reactivity profile allows for the efficient introduction of the critical thiophene-sulfonamide motif, a pharmacophore present in several non-steroidal anti-inflammatory drugs (NSAIDs), including tenoxicam.[2] This guide provides a comprehensive technical overview of its properties, reactivity, and handling, designed for researchers and professionals aiming to leverage this potent intermediate in their synthetic programs.

Molecular Structure and Identifiers

The structural architecture of the molecule is key to its reactivity. The electron-withdrawing nature of both the chlorosulfonyl and methoxycarbonyl groups significantly influences the electron density of the thiophene ring, activating it for certain transformations while deactivating it for others.

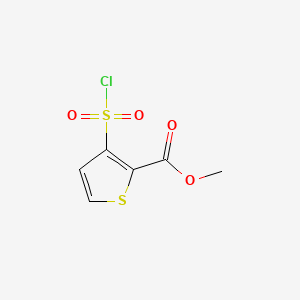

Caption: Chemical structure of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

Table 1: Compound Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 59337-92-7[3] |

| IUPAC Name | methyl 3-chlorosulfonylthiophene-2-carboxylate[3] |

| Synonyms | 2-Carbomethoxy-3-thiophenesulfonyl chloride, 3-(Chlorosulfonyl)-2-thiophenecarboxylic acid methyl ester[6] |

| Molecular Formula | C₆H₅ClO₄S₂[3] |

| SMILES | COC(=O)C1=C(C=CS1)S(=O)(=O)Cl[3] |

| InChIKey | PJVJBDAUWILEOG-UHFFFAOYSA-N[3] |

Physicochemical and Spectroscopic Profile

Understanding the physical properties of a reagent is paramount for its effective use in experimental design, particularly for scale-up operations.

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 240.67 g/mol | [3][4] |

| Appearance | White to brown or light orange crystalline powder | [1][4][7] |

| Melting Point | 61-64 °C | [1][8] |

| Boiling Point | 364.8 ± 27.0 °C (Predicted) | [8] |

| Density | ~1.6 g/cm³ (Predicted) | [8] |

| Solubility | Soluble in toluene and other polar organic solvents (DCM, THF); immiscible with water. | [1][7] |

| Stability | Moisture sensitive. Stable under recommended storage conditions (2-8°C, under inert gas). |[1][9] |

Spectroscopic Data Interpretation

-

¹³C NMR: The carbon spectrum will be characterized by signals for the ester carbonyl (~160-165 ppm), four distinct thiophene carbons (with C2 and C3 being significantly downfield due to deshielding from the attached electron-withdrawing groups), and the methoxy carbon (~52 ppm).

-

Infrared (IR) Spectroscopy: The ATR-IR spectrum will exhibit characteristic strong absorption bands. Key stretches include the asymmetric and symmetric S=O stretches of the sulfonyl chloride group (typically around 1370-1380 cm⁻¹ and 1170-1180 cm⁻¹), a strong C=O stretch for the ester (around 1700-1730 cm⁻¹), and C-O stretching vibrations. A reference spectrum is available from Aldrich.[3]

-

Mass Spectrometry (MS): The exact mass is 239.931778 Da.[8] High-resolution mass spectrometry (HRMS) will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) and two sulfur atoms.

Reactivity and Mechanistic Considerations

The synthetic utility of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate stems from the high electrophilicity of the sulfur atom in the sulfonyl chloride group. This makes it an excellent reagent for sulfonylation reactions.

Primary Reactivity: Sulfonamide Formation

The most common application is its reaction with primary or secondary amines to form stable sulfonamides. This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of hydrochloric acid (HCl).

Caption: General workflow for sulfonamide synthesis.

Expert Insight: The choice of base is critical for this transformation. A non-nucleophilic organic base like pyridine or triethylamine is typically used to scavenge the HCl byproduct.[1] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction. The reaction is often run in aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) to avoid competitive hydrolysis of the sulfonyl chloride.

Secondary Reactivity: Ring Substitution

The thiophene ring itself can undergo further functionalization, typically via electrophilic aromatic substitution. The combined deactivating effect of the two substituents directs incoming electrophiles to the C5 position. This has been demonstrated in halogenation reactions, such as bromination with N-bromosuccinimide (NBS) or iodination with N-iodosuccinimide (NIS) in strong acid, to yield the corresponding 5-halo derivatives.[1]

Experimental Protocols: A Practical Guide

The following protocols are presented as self-validating systems, incorporating in-process checks and purification strategies to ensure high-quality outcomes.

Protocol 1: Synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

This procedure is adapted from established industrial methods involving the esterification of an acid chloride intermediate.[2][10]

Objective: To synthesize the title compound from its acid chloride precursor.

Materials:

-

3-(Chlorosulfonyl)thiophene-2-carboxylic acid chloride (1 eq)

-

Anhydrous Methanol (1.5 eq)

-

Anhydrous Chloroform

-

Rotary Evaporator

-

Reflux Condenser and Heating Mantle

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 3-(chlorosulfonyl)thiophene-2-carboxylic acid chloride (e.g., 48 g, 0.196 mol) in anhydrous chloroform (500 mL).[10]

-

Scientist's Note: The use of anhydrous (absolute) solvents is crucial to prevent the hydrolysis of both the starting acid chloride and the sulfonyl chloride group of the product.[10]

-

-

Reagent Addition: Add anhydrous methanol (9.6 g, 0.3 mol) to the stirred solution.[10]

-

Reaction Execution: Heat the mixture to reflux (approx. 61°C) for 3 hours.[10]

-

In-Process Check: The reaction progress can be monitored by observing the cessation of hydrogen chloride (HCl) gas evolution. This can be tested by holding a piece of damp blue litmus paper near the condenser outlet (it will turn red in the presence of HCl).

-

-

Work-up and Isolation: After cooling to room temperature, concentrate the reaction mixture to dryness using a rotary evaporator.[10]

-

Purification: The resulting residue is allowed to stand, promoting crystallization. The solid can be further purified by recrystallization from a suitable solvent system (e.g., toluene/hexane) to yield pure Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate as a crystalline solid.[10]

Protocol 2: Synthesis of a Representative N-Aryl Sulfonamide

Objective: To demonstrate the primary application of the title compound in forming a sulfonamide linkage with an aniline derivative.

Materials:

-

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1 eq)

-

Aniline (or substituted aniline) (1.1 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M HCl (aq), Saturated NaHCO₃ (aq), Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reaction Setup: Dissolve Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (1 eq) in anhydrous DCM in a flask under a nitrogen atmosphere. Cool the solution to 0°C using an ice bath.

-

Reagent Addition: In a separate flask, dissolve the aniline derivative (1.1 eq) and pyridine (2.0 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride solution over 15-20 minutes.

-

Scientist's Note: Adding the amine solution slowly to the cooled sulfonyl chloride minimizes side reactions. Pyridine acts as both a base and a nucleophilic catalyst in this context.

-

-

Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

In-Process Check: Monitor the reaction by Thin Layer Chromatography (TLC), observing the consumption of the starting sulfonyl chloride.

-

-

Aqueous Work-up: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (to remove excess pyridine and aniline), water, saturated NaHCO₃ solution (to remove any remaining acid), and finally, brine.

-

Isolation and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude sulfonamide product can then be purified by column chromatography on silica gel or by recrystallization.

Safety and Handling

This compound is corrosive and requires careful handling in a well-ventilated fume hood.

Table 3: Hazard and Safety Information

| Category | Information | Source(s) |

|---|---|---|

| GHS Pictogram | GHS05 (Corrosion) | [8] |

| Signal Word | Danger | [8] |

| Hazard Statements | H314: Causes severe skin burns and eye damage. H290: May be corrosive to metals. | [6] |

| Precautionary Statements | P260: Do not breathe dusts. P280: Wear protective gloves/clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P405: Store locked up. | [6] |

| Personal Protective Equipment (PPE) | Chemical-resistant gloves, safety goggles with side shields, face shield, and a lab coat are mandatory. | [6] |

| Storage | Store in a cool (2-8°C), dry, well-ventilated area under an inert atmosphere. Keep container tightly sealed. The compound is moisture-sensitive. |[7][9] |

Conclusion

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is a high-value, versatile reagent whose utility in modern organic synthesis, especially for pharmaceutical applications, is well-established. Its predictable reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable pathway for the construction of complex sulfonamide-containing molecules. By understanding its physicochemical properties, reactivity profile, and proper handling procedures as detailed in this guide, researchers can confidently and safely integrate this powerful building block into their synthetic strategies to accelerate discovery and development programs.

References

-

The Royal Society of Chemistry. (2014). Supporting Information for Medicinal Chemistry Communications. Available at: [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester. National Center for Biotechnology Information. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview. Available at: [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. Available at: [Link]

- Google Patents. (n.d.). CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.

-

Organic Chemistry Portal. (2008). Mild and General Method for the Synthesis of Sulfonamides. Available at: [Link]

-

Chemsrc. (n.d.). CAS#:59337-92-7 | Methyl 3-chlorosulfonylthiophene-2-carboxylate. Available at: [Link]

-

MySkinRecipes. (n.d.). Methyl 3-chlorosulfonylthiophene-2-carboxylate. Available at: [Link]

-

Wotol. (n.d.). Technical Specifications of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate. Available at: [Link]

-

MDPI. (2019). A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives.... Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | C6H5ClO4S2 | CID 2736733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. Methyl 3-chlorosulfonylthiophene-2-carboxylate [myskinrecipes.com]

- 6. Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate | 59337-92-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 7. 59337-92-7 CAS MSDS (Methyl 3-chlorosulfonylthiophene-2-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. CAS#:59337-92-7 | Methyl 3-chlorosulfonylthiophene-2-carboxylate | Chemsrc [chemsrc.com]

- 9. 59337-92-7|Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 10. prepchem.com [prepchem.com]

Synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

An In-Depth Technical Guide to the Synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

Authored by a Senior Application Scientist

Abstract

This guide provides a comprehensive overview of the synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, a pivotal intermediate in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] We will explore the prevalent synthetic strategies, delve into the mechanistic underpinnings of the key chlorosulfonation reaction, and provide detailed experimental protocols. Emphasis is placed on laboratory safety, particularly concerning the handling of chlorosulfonic acid, and methods for the purification of the final product. This document is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Introduction: The Significance of a Versatile Building Block

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS Number: 59337-92-7) is a thiophene derivative featuring both a chlorosulfonyl group and a methyl ester.[4] This unique combination of functional groups renders it a highly versatile reagent in organic synthesis. The electron-withdrawing nature of the chlorosulfonyl group activates the molecule for various nucleophilic substitution reactions, making it an essential building block for creating sulfonamide derivatives, which are a cornerstone in medicinal chemistry.[1][5]

Its applications are wide-ranging and impactful:

-

Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of a variety of pharmaceuticals.[1][2] Notably, it is used in the development of non-steroidal anti-inflammatory drugs (NSAIDs) such as tenoxicam, as well as intermediates for drugs like duloxetine and sitaxsentan sodium.[2][6][7] Its structure is also integral to the creation of drugs with antidiabetic properties.[3]

-

Agrochemicals: In the agricultural sector, it serves as a precursor for the formulation of herbicides and fungicides, contributing to crop protection.[1][2]

-

Materials Science: The compound is also utilized in the development of specialty polymers and coatings that require enhanced chemical resistance and stability.[1]

Synthetic Pathways and Mechanistic Insights

The most common route for the synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate involves the electrophilic aromatic substitution reaction of a suitable thiophene precursor with a chlorosulfonating agent, followed by esterification.

The Chlorosulfonation of Thiophene-2-carboxylic Acid

The primary method for introducing the chlorosulfonyl group onto the thiophene ring is through direct chlorosulfonation using chlorosulfonic acid (HSO₃Cl).

Reaction Overview:

The synthesis typically begins with the reaction of thiophene-2-carboxylic acid with chlorosulfonic acid. This is then followed by esterification with methanol to yield the final product.[2]

Mechanism of Chlorosulfonation:

The chlorosulfonation of an aromatic ring, such as thiophene, is a classic electrophilic aromatic substitution. The electrophile in this reaction is the chlorosulfonium ion (SO₂Cl⁺), which is generated from chlorosulfonic acid. The thiophene ring, being an electron-rich heterocycle, acts as the nucleophile.

Diagram: Proposed Mechanism of Chlorosulfonation

Caption: Proposed mechanism for the electrophilic chlorosulfonation of thiophene-2-carboxylic acid.

Experimental Protocols

The following protocols are representative of the synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate. It is imperative that all procedures are conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Synthesis from 3-chlorosulfonylthiophene-2-carboxylic acid chloride

This method involves the esterification of a pre-formed acid chloride.

Materials and Equipment:

-

3-chlorosulfonylthiophene-2-carboxylic acid chloride

-

Absolute methanol

-

Absolute chloroform

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a 1 L round-bottom flask, dissolve 48 g (0.196 mol) of 3-chlorosulfonylthiophene-2-carboxylic acid chloride in 500 mL of absolute chloroform.[8]

-

To this solution, add 9.6 g (0.3 mol) of absolute methanol.[8]

-

Heat the mixture to reflux and maintain for 3 hours, or until the evolution of hydrogen chloride gas ceases.[8]

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent in vacuo using a rotary evaporator.[8]

-

The resulting residue is then allowed to crystallize to yield the pure Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.[8]

Purification of the Crude Product

The purity of the final product is crucial for its subsequent applications. Hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid is a common side reaction.[9]

Aqueous HCl Scrubbing:

For crude liquid organosulfonyl chlorides, an effective purification method involves scrubbing with an aqueous hydrochloric acid solution.[10] This technique leverages the higher water solubility of the sulfonic acid impurity to extract it into the aqueous phase.[9]

Procedure:

-

The crude product is first scrubbed with a clean, aqueous solution of hydrochloric acid (at least 18% concentration).[10]

-

The scrubbing should be performed for a sufficient time to ensure extraction of the sulfonic acid impurity.[10]

-

The scrubbed product is then separated from the hydrochloric acid solution.[10]

-

The purified product can then be subjected to vacuum stripping to remove any remaining volatile impurities.[10]

Safety and Handling: A Critical Consideration

Chlorosulfonic acid is a highly corrosive and reactive chemical that demands stringent safety protocols.[11]

Hazards:

-

Corrosivity: It causes severe burns to the skin and eyes upon contact.[12][13][14] The vapor is also extremely irritating to the respiratory system.[12]

-

Reactivity with Water: Chlorosulfonic acid reacts violently with water, releasing hydrochloric acid fumes and sulfuric acid mist.[12] Therefore, it must be handled in anhydrous conditions.

-

Combustibility: Contact with combustible materials may cause a fire.[12]

Personal Protective Equipment (PPE):

When handling chlorosulfonic acid, the following PPE is mandatory:

-

Chemical splash goggles and a face shield.[11]

-

Acid-resistant gloves (e.g., rubber gauntlet gloves).[11][12]

-

A complete acid suit with a hood, jacket, trousers, and boots.[11][12]

-

Respiratory protection, such as a self-contained breathing apparatus or an air-line mask, especially in areas with potential for significant exposure.[12]

Handling and Storage:

-

Always work in a well-ventilated area, preferably a chemical fume hood.[11][15]

-

Store chlorosulfonic acid in a cool, dry, and well-ventilated area away from incompatible substances like water, bases, organic materials, nitrates, and metallic powders.[11][12]

-

Keep containers tightly closed and properly labeled.[11]

Emergency Procedures:

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11][12][14]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek immediate medical attention.[12][14]

-

Inhalation: Remove the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[12][14]

-

Spills: Evacuate the area. Absorb the spill with dry sand, earth, or a similar non-combustible material and place it in a sealed container for disposal.[13] Do NOT use water to clean up spills.[13]

Diagram: Workflow for Safe Handling of Chlorosulfonic Acid

Caption: A workflow diagram outlining the critical steps for the safe handling of chlorosulfonic acid.

Product Specifications

The following table summarizes the key physical and chemical properties of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

| Property | Value |

| CAS Number | 59337-92-7[1][2] |

| Molecular Formula | C₆H₅ClO₄S₂[1][2] |

| Molecular Weight | 240.67 g/mol [1][2] |

| Appearance | White to orange to green crystalline powder[1] or yellowish viscous liquid[16] |

| Melting Point | 63 °C[1] |

| Purity | ≥ 90% (GC)[1] |

Conclusion

The synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is a well-established yet hazardous process that requires careful attention to experimental conditions and safety protocols. Its importance as a versatile intermediate in various sectors, particularly in the pharmaceutical industry, underscores the need for a thorough understanding of its synthesis and handling. By following the guidelines and protocols outlined in this guide, researchers and chemists can safely and efficiently produce this valuable compound for their research and development needs.

References

- Safety Precautions for Chlorosulfonic Acid.

- Chlorosulfonic acid SDS, 7790-94-5 Safety Data Sheets - ECHEMI.

- Safety Measures and Handling Protocols for Chlorosulphonic Acid - SlideServe.

- Purification of crude, liquid organosulfonyl chloride - Google Patents.

- Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester - PrepChem.com.

- Common Name: CHLOROSULPHONIC ACID HAZARD SUMMARY - NJ.gov.

- CHLOROSULFONIC ACID FOR SYNTHESIS MSDS - Loba Chemie.

- Avoiding impurities in the synthesis of sulfonyl chlorides - Benchchem.

- Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate - Chem-Impex.

- Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Comprehensive Overview.

- Methyl 3-chlorosulfonylthiophene-2-carboxylate - MySkinRecipes.

- Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate - Benchchem.

- Methyl 3-(Chlorosulfonyl)-2-thiophenecarboxylate 59337-92-7 - TCI Chemicals.

- CAS#:59337-92-7 | Methyl 3-chlorosulfonylthiophene-2-carboxylate | Chemsrc.

- Technical Specifications of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

- Innovating with Thiophenes: The Versatile Role of Methyl 3-Chlorosulfonylthiophene-2-Carboxylate in Chemical Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.

- 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester - PubChem.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 3-chlorosulfonylthiophene-2-carboxylate [myskinrecipes.com]

- 4. 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | C6H5ClO4S2 | CID 2736733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Methyl 5-(chlorosulfonyl)-2-methylthiophene-3-carboxylate | 2090072-28-7 | Benchchem [benchchem.com]

- 6. CAS#:59337-92-7 | Methyl 3-chlorosulfonylthiophene-2-carboxylate | Chemsrc [chemsrc.com]

- 7. nbinno.com [nbinno.com]

- 8. prepchem.com [prepchem.com]

- 9. benchchem.com [benchchem.com]

- 10. US4549993A - Purification of crude, liquid organosulfonyl chloride - Google Patents [patents.google.com]

- 11. PPT - Safety Measures and Handling Protocols for Chlorosulphonic Acid PowerPoint Presentation - ID:13097081 [slideserve.com]

- 12. macro.lsu.edu [macro.lsu.edu]

- 13. nj.gov [nj.gov]

- 14. lobachemie.com [lobachemie.com]

- 15. echemi.com [echemi.com]

- 16. nbinno.com [nbinno.com]

An In-Depth Technical Guide to Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, a pivotal heterocyclic building block for professionals in pharmaceutical research, agrochemical development, and materials science. We will delve into its fundamental properties, synthesis protocols, core reactivity, and key applications, grounding our discussion in established scientific principles and field-proven insights.

Core Molecular Profile and Physicochemical Properties

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is a disubstituted thiophene derivative whose utility is defined by the interplay of its three core functional groups: the aromatic thiophene ring, the highly reactive chlorosulfonyl group at the 3-position, and the methyl ester at the 2-position. The electron-withdrawing nature of both the ester and the chlorosulfonyl group significantly influences the reactivity of the thiophene ring and establishes the compound as a potent electrophile for synthetic transformations.

The precise arrangement of these groups facilitates its role as a versatile intermediate, particularly in the synthesis of complex sulfonamide derivatives. Its chemical identity and physical characteristics are summarized below.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value |

| CAS Number | 59337-92-7[1][2][3][4] |

| IUPAC Name | methyl 3-(chlorosulfonyl)thiophene-2-carboxylate[5] |

| Synonyms | 2-Carbomethoxy-3-thiophenesulfonyl chloride, 3-(Chlorosulfonyl)-2-thiophenecarboxylic acid methyl ester, 2-(Methoxycarbonyl)-3-thiophenesulfonyl chloride[1] |

| Molecular Formula | C₆H₅ClO₄S₂[1][2][3] |

| SMILES | COC(=O)C1=C(C=CS1)S(=O)(=O)Cl[5] |

| InChIKey | PJVJBDAUWILEOG-UHFFFAOYSA-N[5] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Weight | 240.67 g/mol | [1] |

| Appearance | White to orange/green crystalline powder | [1][6] |

| Melting Point | 61-64 °C | [3][7][8] |

| Boiling Point | 364.8 ± 27.0 °C (Predicted) | [7][8] |

| Density | ~1.6 g/cm³ (Predicted) | [3][8] |

| Solubility | Soluble in toluene and other polar organic solvents (e.g., DCM, THF); immiscible with water.[2][8] | |

| Stability | Moisture Sensitive | [8] |

Synthesis and Mechanistic Considerations

The synthesis of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is most commonly achieved through the esterification of its corresponding acid chloride precursor, 3-chlorosulfonylthiophene-2-carboxylic acid chloride. This method is efficient and yields a pure product.

Expertise & Causality in Synthesis

The chosen protocol is designed for high fidelity and yield. The use of absolute (anhydrous) solvents like chloroform is critical; the presence of water would lead to the hydrolysis of both the starting acyl chloride and the target chlorosulfonyl chloride, resulting in undesired carboxylic and sulfonic acid byproducts.[9] Heating the reaction mixture to reflux provides the necessary activation energy to drive the esterification to completion, with the evolution of hydrogen chloride gas serving as a visual indicator of reaction progress.[9] Post-reaction, removal of the solvent in vacuo is a gentle method that avoids thermal decomposition of the product, which can be a concern with sulfur- and chlorine-containing compounds.

Experimental Protocol: Esterification of 3-chlorosulfonylthiophene-2-carboxylic acid chloride

This protocol describes a reliable lab-scale synthesis.[9]

-

Reactant Preparation: Dissolve 48.0 g (0.196 mol) of 3-chlorosulfonylthiophene-2-carboxylic acid chloride in 500 mL of absolute chloroform in a round-bottom flask equipped with a reflux condenser and a gas outlet to vent HCl.

-

Methanol Addition: Add 9.6 g (0.3 mol) of absolute methanol to the solution.

-

Reaction: Heat the mixture to reflux (approximately 61°C for chloroform) and maintain for 3 hours. The reaction is complete when the evolution of hydrogen chloride gas ceases.

-

Work-up: Cool the reaction mixture to room temperature. Evaporate the chloroform solvent to dryness using a rotary evaporator under reduced pressure.

-

Crystallization: The resulting residue is allowed to stand, during which it will crystallize. The solid obtained is the pure Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

Synthesis Workflow Diagram

Caption: Synthesis workflow for Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

Chemical Reactivity and Core Applications

The synthetic value of this compound is almost entirely derived from the reactivity of the sulfonyl chloride (-SO₂Cl) group. This group is an excellent leaving group, making the sulfur atom highly electrophilic and susceptible to attack by a wide range of nucleophiles. This predictable reactivity forms the basis of a self-validating system for synthetic chemists; the chlorosulfonyl moiety reliably reacts with primary and secondary amines, alcohols, and other nucleophiles to form stable sulfonamides, sulfonate esters, and other derivatives.

Pharmaceutical Development

The primary application is in the synthesis of sulfonamides, a critical pharmacophore in medicinal chemistry.[1]

-

Anti-Inflammatory Drugs: It serves as a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Lornoxicam and Chlortenoxicam.[10][11] The synthesis involves reacting the chlorosulfonyl group with an appropriate amine to build the core thieno[2,3-e][1][2]thiazine dioxide scaffold.

-

General Drug Discovery: Its structure is a valuable starting point for creating libraries of novel sulfonamide-containing compounds for screening against various biological targets, including enzymes and receptors implicated in inflammatory diseases.[1]

Agrochemicals

In agrochemical research, it is used to produce potent herbicides and fungicides.[1] The resulting sulfonamide or sulfonate ester derivatives can be tailored to target specific biological pathways in weeds or fungi, enhancing crop protection.

Materials Science

The compound's thermal stability and reactivity are leveraged in materials science.[1][2]

-

Specialty Polymers: It can be used as a monomer or cross-linking agent to introduce sulfonyl groups into polymer backbones. This enhances properties such as thermal stability, chemical resistance, and adhesion.[1]

-

Conductive Polymers: The thiophene core is a fundamental unit in conductive polymers. Derivatives of this compound are explored in the development of advanced materials for electronics and energy storage applications.[1]

Safety, Handling, and Storage

Due to its high reactivity, particularly with moisture and nucleophiles, strict safety protocols are mandatory when handling Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

Table 3: GHS Hazard and Precautionary Information

| Category | Code | Description |

| Hazard Statement | H314 | Causes severe skin burns and eye damage.[5][12] |

| Hazard Statement | H290 | May be corrosive to metals.[13] |

| Precautionary | P260 | Do not breathe dusts or mists.[12][13] |

| Precautionary | P280 | Wear protective gloves/protective clothing/eye protection/face protection.[12][13] |

| Precautionary | P301+P330+P331 | IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[12] |

| Precautionary | P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[12] |

| Precautionary | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[12] |

| Precautionary | P405 | Store locked up.[12] |

-

Handling: Always handle in a well-ventilated fume hood. Use personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.[13]

-

Storage: The compound is moisture-sensitive and corrosive.[8] Store in a tightly sealed, corrosion-resistant container in a cool (recommended 2-8°C), dry, and well-ventilated area under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[1][6][8]

-

Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Due to its corrosive nature, it should not be disposed of in standard waste streams.

References

-

LookChem. (n.d.). Technical Specifications of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate. Retrieved from [Link]

-

Chemsrc. (2023). CAS#:59337-92-7 | Methyl 3-chlorosulfonylthiophene-2-carboxylate. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. Retrieved from [Link]

-

Chemcas. (n.d.). Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (cas 59337-92-7) SDS/MSDS download. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2736733, 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester. Retrieved from [Link]

-

ChemBK. (n.d.). METHYL 3-(CHLOROSULPHONYL)THIOPHENE-2-CARBOXYLATE. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information for Medicinal Chemistry Communications. Retrieved from [Link]

- Google Patents. (2021). CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester.

- Google Patents. (1989). EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. CAS#:59337-92-7 | Methyl 3-chlorosulfonylthiophene-2-carboxylate | Chemsrc [chemsrc.com]

- 4. 59337-92-7|Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate|BLD Pharm [bldpharm.com]

- 5. 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester | C6H5ClO4S2 | CID 2736733 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chembk.com [chembk.com]

- 7. 59337-92-7 CAS MSDS (Methyl 3-chlorosulfonylthiophene-2-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. Methyl 3-chlorosulfonylthiophene-2-carboxylate CAS#: 59337-92-7 [m.chemicalbook.com]

- 9. prepchem.com [prepchem.com]

- 10. CN112645925A - Synthesis method of lornoxicam intermediate 5-chloro-3-methylsulfonyl thiophene-2-carboxylic acid methyl ester - Google Patents [patents.google.com]

- 11. EP0340472A1 - Process for the preparation of 5-chloro-3-chlorosulphonyl-2-thiophene-carboxylic esters - Google Patents [patents.google.com]

- 12. Page loading... [guidechem.com]

- 13. tcichemicals.com [tcichemicals.com]

Spectroscopic Characterization of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction: The Significance of a Versatile Building Block

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS Number 59337-92-7) is a bifunctional molecule featuring a thiophene ring substituted with a methyl ester and a reactive chlorosulfonyl group.[3][4] Its molecular formula is C₆H₅ClO₄S₂, with a molecular weight of approximately 240.68 g/mol .[3] This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide array of more complex molecules, particularly in the development of novel therapeutic agents and crop protection chemicals.

The chlorosulfonyl moiety serves as a versatile handle for introducing sulfonamide functionalities, a common pharmacophore in many drug classes. Accurate and comprehensive spectroscopic characterization is paramount to confirm the identity, purity, and structure of this intermediate, ensuring the integrity of subsequent synthetic steps. This guide will delve into the expected and observed spectroscopic features of this compound, providing a foundational understanding for its application in research and development.

Molecular Structure and Key Spectroscopic Regions

The structural features of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate dictate its characteristic spectroscopic signatures. The thiophene ring provides a rigid scaffold with two aromatic protons, while the methyl ester and chlorosulfonyl groups each contribute unique signals.

Caption: Molecular structure of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Experimental Protocol: ¹H and ¹³C NMR Acquisition

A standard protocol for acquiring NMR spectra for this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-12 ppm).

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to a series of singlets for each unique carbon atom.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

¹H NMR Spectral Data and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.8 | Doublet | 1H | Thiophene H-5 |

| ~ 7.4 - 7.2 | Doublet | 1H | Thiophene H-4 |

| ~ 4.0 - 3.9 | Singlet | 3H | OCH₃ |

-

Thiophene Protons: The two protons on the thiophene ring are expected to appear as doublets due to mutual coupling. The electron-withdrawing nature of both the chlorosulfonyl and methyl ester groups will deshield these protons, shifting them downfield.

-

Methyl Ester Protons: The three protons of the methyl ester group are expected to appear as a sharp singlet in the region of 3.9-4.0 ppm.

¹³C NMR Spectral Data and Interpretation

PubChem indicates the availability of a ¹³C NMR spectrum for this compound, acquired on a Bruker AM-270 instrument.[4] While the raw data is not directly provided, the expected chemical shifts can be predicted based on the functional groups present.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~ 162 | C=O (Ester) |

| ~ 145 | C-3 (Thiophene) |

| ~ 138 | C-5 (Thiophene) |

| ~ 135 | C-2 (Thiophene) |

| ~ 130 | C-4 (Thiophene) |

| ~ 53 | OCH₃ |

-

Carbonyl Carbon: The ester carbonyl carbon is expected to have the most downfield chemical shift.

-

Thiophene Carbons: The carbons of the thiophene ring will resonate in the aromatic region, with the carbon attached to the electron-withdrawing sulfonyl group (C-3) being significantly deshielded.

-

Methyl Carbon: The methyl carbon of the ester group will appear at the most upfield position.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol: ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample:

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage to account for atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal and acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.

IR Spectral Data and Interpretation

An ATR-IR spectrum is available from Sigma-Aldrich through the PubChem database.[4] The key absorption bands are expected in the following regions:

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~ 3100 | C-H stretch | Aromatic (Thiophene) |

| ~ 1720 | C=O stretch | Ester |

| ~ 1380 and 1180 | Asymmetric and Symmetric SO₂ stretch | Sulfonyl Chloride |

| ~ 1250 | C-O stretch | Ester |

-

Carbonyl Stretch: A strong, sharp absorption band around 1720 cm⁻¹ is characteristic of the ester carbonyl group.

-

Sulfonyl Chloride Stretches: Two strong bands, corresponding to the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl chloride group, are expected around 1380 cm⁻¹ and 1180 cm⁻¹, respectively.

-

Aromatic C-H Stretch: A weaker absorption above 3000 cm⁻¹ is indicative of the C-H bonds on the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity and structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions to generate a mass spectrum, which plots ion intensity versus m/z.

MS Data and Interpretation

The exact mass of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is 239.9318 Da.[4] The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 240, with a characteristic isotopic pattern for the presence of chlorine (M+2 peak approximately one-third the intensity of the M⁺ peak) and sulfur.

Caption: A simplified proposed fragmentation pathway for Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate in EI-MS.

-

Loss of Methoxy Radical: A common fragmentation pathway for methyl esters is the loss of a methoxy radical (•OCH₃), which would result in a fragment ion at m/z 209.

-

Loss of Chlorine Radical: Cleavage of the S-Cl bond would lead to the loss of a chlorine radical (•Cl), giving a fragment at m/z 205.

-

Loss of Chlorosulfonyl Radical: The loss of the entire chlorosulfonyl radical (•SO₂Cl) would produce a fragment corresponding to the methyl thiophene-2-carboxylate cation at m/z 141.

Conclusion

The spectroscopic data for Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate are consistent with its proposed structure. The combination of NMR, IR, and MS provides a comprehensive characterization, confirming the presence of the key functional groups and the overall molecular framework. This guide serves as a valuable resource for scientists utilizing this important synthetic intermediate, ensuring its quality and proper identification in their research endeavors.

References

-

Chem-Impex International. (n.d.). Methyl 3-(chlorosulfonyl)-2-thiophenecarboxylate. Retrieved January 1, 2026, from [Link]

-

The Royal Society of Chemistry. (2014). Supporting Information - Medicinal Chemistry Communications. Retrieved January 1, 2026, from [Link]

-

ChemBK. (n.d.). METHYL 3-(CHLOROSULPHONYL)THIOPHENE-2-CARBOXYLATE. Retrieved January 1, 2026, from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-chlorosulfonylthiophene-2-carboxylic acid methyl ester. Retrieved January 1, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Innovating with Thiophenes: The Versatile Role of Methyl 3-Chlorosulfonylthiophene-2-Carboxylate in Chemical Synthesis. Retrieved January 1, 2026, from [Link]

-

Technical Specifications of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate. (n.d.). Retrieved January 1, 2026, from [Link]

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid, 3-(chlorosulfonyl)-, methyl ester. Retrieved January 1, 2026, from [Link]

-

ChemSrc. (2025). Methyl 3-chlorosulfonylthiophene-2-carboxylate. Retrieved January 1, 2026, from [Link]

Sources

A Technical Guide to the Synthesis of Tenoxicam: The Centrality of the Thieno[2,3-e]thiazine Core

A Technical Guide to the Synthesis of Tenoxicam: The Centrality of the Thieno[2,3-e][1][2]thiazine Core

Abstract: Tenoxicam is a potent non-steroidal anti-inflammatory drug (NSAID) of the "oxicam" class, distinguished by its long half-life and efficacy in treating rheumatic diseases.[1][2] Its synthesis is a topic of significant interest in medicinal and process chemistry. This guide provides an in-depth examination of the key structural component at the heart of tenoxicam's synthesis: the 4-hydroxy-2-methyl-2H-thieno[2,3-e][3][4]thiazine-1,1-dioxide scaffold. We will dissect the prevalent synthetic strategies, focusing on the assembly of this core and its subsequent conversion to the final active pharmaceutical ingredient (API). This document serves as a technical resource for researchers and drug development professionals, offering detailed protocols, mechanistic insights, and a discussion of the critical parameters that govern the efficiency and success of the synthesis.

Introduction to Tenoxicam and its Synthesis

Tenoxicam, chemically known as 4-hydroxy-2-methyl-N-(pyridin-2-yl)-2H-thieno[2,3-e][3][4]thiazine-3-carboxamide 1,1-dioxide, exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.[1][5] The molecular architecture features a distinctive fused thienothiazine ring system, which is the cornerstone of its biological activity. The construction of this heterocyclic core is the pivotal challenge in its total synthesis. Various synthetic routes have been developed, often starting from thiophene derivatives, but all converge on the formation of a key intermediate before the final amidation step.[5][6][7]

The Key Building Block: The Thienothiazine Nucleus

The critical precursor and central building block in the most common industrial synthesis of tenoxicam is Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide . This complex molecule, hereafter referred to as "tenoxicam methyl ester" or the "thienothiazine core," contains the entire fused ring system and the correct oxidation state required for the final product.

The synthesis of tenoxicam is effectively a two-stage process:

-

Assembly of the Thienothiazine Core: Building the fused heterocyclic system from simpler starting materials.

-

Amidation: Condensation of the thienothiazine core with 2-aminopyridine to form the final carboxamide.[3][8]

This guide will focus primarily on the second, pivotal step, which directly utilizes the key building block.

The Core Synthetic Strategy: Amidation of the Thienothiazine Ester

The most direct and widely adopted method for synthesizing tenoxicam involves the condensation reaction between the tenoxicam methyl ester and 2-aminopyridine.[3][8] This reaction is an aminolysis (or amidation) where the amino group of 2-aminopyridine displaces the methoxy group of the methyl ester on the thienothiazine core.

The overall transformation is depicted below:

Caption: High-level overview of the final condensation step in Tenoxicam synthesis.

Detailed Protocol and Mechanistic Insights

This section provides a representative, step-by-step protocol for the condensation reaction, synthesized from established patent literature.[3] It is followed by an expert discussion on the rationale behind the procedural choices.

Experimental Protocol: Synthesis of Tenoxicam

Objective: To synthesize Tenoxicam via condensation of Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide and 2-aminopyridine.

Materials:

-

Methyl 2-Methyl-4-Hydroxy-2H-Thieno[2,3-e]-1,2-Thiazine-3-Carboxylate-1,1-Dioxide (Tenoxicam Methyl Ester)

-

2-Aminopyridine

-

Sodium Carbonate (anhydrous, activated)

-

Xylene (or another suitable alkylbenzene solvent)

-

Methanol or Ethanol

-

Sodium Hydroxide

-

Hydrochloric Acid (20%)

-

Activated Carbon

Procedure:

-

Reaction Setup: To a 500 mL three-necked flask equipped with a mechanical stirrer and reflux condenser, add Tenoxicam Methyl Ester (4.5 g, 16.3 mmol), 2-aminopyridine (2.0 g, 21.3 mmol), and xylene (150 mL).[3]

-

Addition of Base: Add activated, anhydrous sodium carbonate (2.5 g, 23.6 mmol) to the mixture.[3]

-

Condensation Reaction: Heat the mixture to reflux (approx. 120-140°C) with vigorous stirring. Maintain the reaction for 13-18 hours.[3]

-

Crystallization of Crude Product: After the reaction is complete, cool the mixture to 10-15°C and hold for at least 5 hours to allow for crystallization of the crude product.[3]

-

Isolation: Filter the resulting precipitate. The collected solid is the crude Tenoxicam.

-

Purification (Recrystallization): a. Prepare a solution of methanol (28 mL), water (9 mL), and sodium hydroxide (1.3 g).[3] b. Dissolve the crude product in this basic solution with heating. The enolic hydroxyl group of tenoxicam is acidic and forms a soluble sodium salt. c. Add activated carbon (0.45 g) for decolorization, stir, and filter while hot to remove the carbon.[3] d. Transfer the hot filtrate to a clean vessel and adjust the pH to ~3.0 using 20% hydrochloric acid. This re-protonates the molecule, causing it to precipitate.[3] e. Cool the mixture to 5°C and allow it to stand for at least 5 hours to ensure complete precipitation.[3] f. Filter the purified product, wash with cold water, and dry under a vacuum to yield pure, solid yellow Tenoxicam.[3]

Caption: Step-by-step workflow for the synthesis and purification of Tenoxicam.

Causality Behind Experimental Choices

-

Solvent (Alkylbenzene): High-boiling point solvents like xylene are required to achieve the necessary activation energy for the aminolysis of the relatively stable methyl ester. Temperatures of 130-140°C are common.[3]

-

Base (Alkali Carbonate): While the reaction can proceed without a base, the addition of a mild, non-nucleophilic base like sodium or potassium carbonate is crucial for industrial applications. It serves two purposes:

-

Neutralizing Acidic Byproducts: It neutralizes any acidic species that could protonate the 2-aminopyridine, keeping it active as a nucleophile.

-

Catalysis: The base can facilitate the reaction, potentially by promoting the formation of a more reactive intermediate, leading to shorter reaction times and higher yields (typically ≥85%).[3]

-

-

Purification via pH Adjustment: Tenoxicam's structure contains an acidic enol group (pKa ~4-5). This allows for a highly effective purification strategy. By dissolving the crude product in an aqueous basic solution (forming the soluble sodium salt), insoluble impurities can be filtered off. Subsequent acidification re-protonates the enol, causing the pure, insoluble Tenoxicam to precipitate out of the solution, leaving water-soluble impurities behind.[3]

Quantitative Data Summary

The efficiency of the final condensation step is critical for the overall viability of the tenoxicam synthesis. The following table summarizes typical reaction parameters and outcomes based on patent examples.

| Parameter | Value | Source |

| Reactant Molar Ratio | 1 (Ester) : 1.3 (Amine) : 1.45 (Base) | [3] |

| Solvent | Xylene | [3] |

| Reaction Temperature | 120-140 °C (Reflux) | [3] |

| Reaction Time | 13 - 18 hours | [3] |

| Yield | 85 - 89% | [3] |

| Final Purity | >99.5% | [9] |

| Melting Point | 207 - 209 °C | [3] |

Conclusion

The synthesis of tenoxicam is a well-refined process that hinges on the successful construction and subsequent amidation of its key building block, the thienothiazine methyl ester. The final condensation with 2-aminopyridine, while seemingly straightforward, requires carefully controlled conditions—specifically high temperatures and the use of a carbonate base—to achieve the high yields necessary for industrial production. The inherent acidic nature of the tenoxicam molecule is cleverly exploited in a robust purification protocol that ensures a high-purity final product. This guide highlights the critical interplay of reaction engineering and chemical principles that define the manufacturing of this important anti-inflammatory agent.

References

- Source: Google Patents (CN101619070B)

-

Title: Exploring the Synthesis and Applications of Methyl 3-Aminothiophene-2-Carboxylate in Organic Chemistry Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: Synthesis of tenoxicam,a nonsteroidal antiinflammatory drug Source: Chinese Pharmaceutical Journal URL: [Link]

-

Title: Tenoxicam | C13H11N3O4S2 Source: PubChem - NIH URL: [Link]

-

Title: Analogues and derivatives of tenoxicam. 1. Synthesis and antiinflammatory activity of analogues with different residues on the ring nitrogen and the amide nitrogen Source: PubMed URL: [Link]

-

Title: TENOXICAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses Source: PharmaCompass URL: [Link]

- Source: Google Patents (CN106916169A)

-

Title: Synthesis of tenoxicam, a nonsteroidal antiinflammatory drug Source: ResearchGate URL: [Link]

-

Title: Insight into the Formation of Cocrystal and Salt of Tenoxicam from the Isomer and Conformation Source: PMC - PubMed Central URL: [Link]

Sources

- 1. Tenoxicam | C13H11N3O4S2 | CID 54677971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Insight into the Formation of Cocrystal and Salt of Tenoxicam from the Isomer and Conformation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101619070B - Preparation method of tenoxicam - Google Patents [patents.google.com]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of tenoxicam,a nonsteroidal antiinflammatory drug [journal11.magtechjournal.com]

- 7. Analogues and derivatives of tenoxicam. 1. Synthesis and antiinflammatory activity of analogues with different residues on the ring nitrogen and the amide nitrogen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. TENOXICAM Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 9. CN106916169A - A kind of synthetic method of tenoxicam - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Safe Handling, Storage, and Disposal of Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate

This guide provides a comprehensive overview of the essential safety protocols, handling procedures, and storage requirements for Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate (CAS No. 59337-92-7). Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with practical, field-proven insights to ensure the safe and effective use of this versatile chemical intermediate.

Compound Identification and Physicochemical Properties

Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is a significant building block in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[1][2][3] Its utility stems from the presence of a reactive chlorosulfonyl group on a stable thiophene ring, making it a key intermediate for the synthesis of various complex molecules, including non-steroidal anti-inflammatory drugs (NSAIDs) like tenoxicam.[3]

A clear understanding of its physical and chemical properties is fundamental to its safe handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅ClO₄S₂ | [1][4] |

| Molecular Weight | 240.67 g/mol | [1][4] |

| Appearance | White to brown crystalline powder | [1][4] |

| Melting Point | 61-64 °C | [1][5] |

| Boiling Point | 364.8 ± 27.0 °C at 760 mmHg | [5] |

| Density | 1.6 ± 0.1 g/cm³ | [5] |

| Flash Point | 174.4 ± 23.7 °C | [5] |

| Solubility | Soluble in toluene; reacts with water. | [1] |

| CAS Number | 59337-92-7 | [1] |

| Synonyms | 3-Chlorosulfonyl-2-thiophenecarboxylic acid methyl ester, 2-(Methoxycarbonyl)thiophene-3-sulfonyl chloride | [4][6] |

Hazard Identification and Analysis: A Mechanistic Perspective

The primary hazard associated with Methyl 3-(chlorosulfonyl)thiophene-2-carboxylate is its corrosive nature .[1][3] It is classified under Hazard Class 8 and is known to cause severe skin burns and eye damage.[1][7] This corrosivity is a direct consequence of the high reactivity of the sulfonyl chloride functional group.